Cyanine5 hydrazide

Beschreibung

Contextualization of Cyanine (B1664457) Dyes in Modern Fluorescence Research

Cyanine dyes are a class of synthetic dyes that are widely recognized for their utility in fluorescence-based applications. mdpi.comaxispharm.com Characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties, these dyes exhibit strong light absorption and intense fluorescence emission, typically in the red to near-infrared (NIR) spectrum. axispharm.com Their popularity in modern research is due to several advantageous properties, including high molar extinction coefficients, good photostability, and pH insensitivity within a biological range. aatbio.com These characteristics make them ideal for a variety of techniques, such as fluorescence microscopy, flow cytometry, and single-molecule imaging. axispharm.com The Cy5 dye, in particular, is one of the most common red fluorophores used for labeling a wide range of biomolecules, including peptides, proteins, and oligonucleotides. aatbio.com

Significance of Hydrazide Functionality for Targeted Bioconjugation

The hydrazide functional group (-CONHNH2) is a key component of Cyanine5 hydrazide, enabling its use in targeted bioconjugation reactions. Hydrazides react specifically with carbonyl groups, such as aldehydes and ketones, to form stable hydrazone bonds. lumiprobe.com This reactivity is particularly useful for labeling glycoproteins, as the sugar moieties can be gently oxidized with sodium periodate (B1199274) to generate aldehyde groups. lumiprobe.cominterchim.fr This method offers a significant advantage over more common labeling strategies that target amine groups (e.g., using NHS esters), as glycoproteins often have their glycosylation sites located away from their active binding domains. lumiprobe.com Consequently, labeling via the glycan portion is less likely to interfere with the biological activity of the protein. The reaction between a hydrazide and an aldehyde is efficient and can be performed under mild, biologically compatible conditions. papyrusbio.com

Overview of Academic Research Trajectories for this compound

The unique properties of this compound have led to its application in a variety of advanced research areas. A significant trajectory for its use is in the field of glycobiology, particularly for the labeling and visualization of glycoproteins and other glycoconjugates on the cell surface and within cells.

One notable application is in the study of glycoRNA, a recently discovered class of RNA molecules modified with glycans. In a 2024 study, researchers utilized this compound to label the entire pool of sialoglycoRNA on the surface of living alveolar epithelial cells. biorxiv.orgresearchgate.net This was achieved by first treating the cells with sodium periodate to mildly oxidize the sialic acid residues on the glycoRNAs, thereby generating aldehyde groups. The cells were then incubated with this compound, which reacted with the newly formed aldehydes, allowing for the fluorescent labeling and subsequent detection of the glycoRNA. biorxiv.orgresearchgate.net This research highlights the utility of this compound in exploring the function of novel biomolecules.

Another area of research where this compound has been employed is in the development of photoswitchable fluorescent probes for super-resolution microscopy. In one study, Cy5 hydrazide was coupled with a Cy3-bis(NHS ester) to create a Cy3-Cy5 covalent heterodimer. nih.gov This heterodimer functions as an optical switch, where the Cy5 fluorescence can be turned on and off by photoexcitation of the Cy3 fluorophore. This capability was used for the super-resolution imaging of the stalks of Caulobacter crescentus bacterial cells, demonstrating the role of Cy5 hydrazide in creating advanced imaging tools. nih.gov

Furthermore, this compound has been used in studies of cellular stress and protein modification. For instance, it has been utilized to detect protein carbonylation, a marker of oxidative stress. nih.govapexbt.com In this context, the hydrazide group reacts with the carbonyl groups introduced into proteins as a result of oxidative damage, allowing for their fluorescent detection and quantification. nih.govapexbt.com

Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (λex) | ~646 nm | medchemexpress.com |

| Emission Maximum (λem) | ~662 nm | medchemexpress.com |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | medchemexpress.com |

| Reactive Group | Hydrazide (-CONHNH2) | lumiprobe.com |

| Reactivity | Aldehydes and Ketones | lumiprobe.com |

Research Application of this compound: Labeling of Cell Surface GlycoRNA

| Parameter | Details | Reference |

|---|---|---|

| Biological System | Primary human alveolar epithelial cells | biorxiv.orgresearchgate.net |

| Target Biomolecule | Cell surface sialoglycoRNA | biorxiv.orgresearchgate.net |

| Labeling Strategy | 1. Mild periodate oxidation (1 mM NaIO4) to generate aldehydes on sialic acid residues. 2. Labeling with 25 µM this compound. | biorxiv.org | | Key Finding | Successful fluorescent labeling and detection of the entire cell surface sialoglycoRNA pool, enabling the study of its biological function. | biorxiv.orgresearchgate.net |

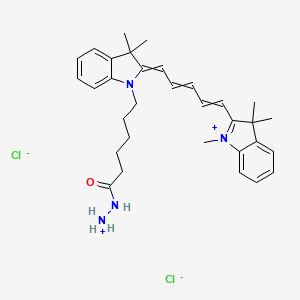

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

[6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N4O.2ClH/c1-31(2)24-16-11-13-18-26(24)35(5)28(31)20-8-6-9-21-29-32(3,4)25-17-12-14-19-27(25)36(29)23-15-7-10-22-30(37)34-33;;/h6,8-9,11-14,16-21H,7,10,15,22-23,33H2,1-5H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKQQFSVYKQZDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)N[NH3+])(C)C)C)C.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Structural Derivatization Strategies

Core Synthesis Pathways of Cyanine5 Hydrazide

The fundamental synthesis of this compound is designed to produce a reactive molecule capable of conjugation, primarily with carbonyl groups. This is achieved through a carefully controlled process that involves protective chemistry to ensure the desired reactivity of the final product.

Preparation of Boc-Protected Precursors and Subsequent Deprotection for Reactive Hydrazide Formation

A key strategy in synthesizing a stable yet reactive form of this compound involves the use of a tert-butoxycarbonyl (Boc) protecting group. antibodies.commedkoo.comglpbio.com The synthesis yields a Boc-protected this compound, which is a reactive dye designed for the labeling of aldehydes and ketones. antibodies.combroadpharm.com This protective group is crucial as it masks the highly reactive hydrazide moiety, preventing unwanted reactions during synthesis and storage. broadpharm.com The Boc group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) or another strong acid. antibodies.commedkoo.comglpbio.com This deprotection step unmasks the nucleophilic hydrazide, which can then efficiently couple with carbonyl groups to form a stable hydrazone linkage, thereby conjugating the Cyanine5 fluorophore to a target molecule. antibodies.com

Table 1: Properties of Cyanine5 Boc-Hydrazide

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₃₇H₄₉ClN₄O₃ | antibodies.comlunanano.ca |

| Molecular Weight | ~633.26 g/mol | antibodies.commedkoo.com |

| Appearance | Dark blue powder | antibodies.com |

| Excitation Maximum (λex) | 646 nm | antibodies.comlunanano.ca |

| Emission Maximum (λem) | 662 nm | antibodies.comlunanano.ca |

| Molar Extinction Coefficient (ε) | 250,000 M⁻¹cm⁻¹ | antibodies.comlunanano.ca |

| Fluorescence Quantum Yield (Φ) | 0.2 | antibodies.comlunanano.ca |

| Solubility | Good in dichloromethane, DMF, DMSO, and alcohols; low in water. | antibodies.comglpbio.com |

Rational Design and Functionalization of this compound Derivatives

The rational design of Cyanine5 derivatives is a burgeoning field, driven by the need for fluorophores with specific photophysical and chemical properties for advanced applications, particularly in DNA nanotechnology and bio-imaging.

Synthesis of Substituted Cyanine5 Phosphoramidite (B1245037) Derivatives for Oligonucleotide Incorporation

A significant area of development is the synthesis of Cyanine5 phosphoramidite derivatives, which allows for the direct incorporation of the dye into oligonucleotides during automated solid-phase DNA synthesis. acs.org This method provides precise control over the number and position of dye molecules within a DNA scaffold. The synthesis involves preparing a series of Cy5 analogues with various substituents at the 5,5'-positions of the indolenine rings. acs.orgresearchgate.net Following the synthesis of the parent dyes, a pendant alkyl chain is functionalized with a 4-monomethoxytrityl (MMTr) protective group, while a remaining hydroxyl-terminated linker is converted into a phosphoramidite. acs.orgresearchgate.netnih.gov This phosphoramidite is then ready for use in standard DNA synthesizers. nih.gov

The choice of substituents at the 5,5'-positions is critical for tuning the dye's properties. acs.orgnih.gov Groups such as n-hexyloxy (hex), triethylene glycol monomethylether (Peg), tert-butyl (tBu), and chloro (Cl) have been synthesized to systematically vary hydrophobicity, hydrophilicity, and electronic character. acs.orgresearchgate.netrsc.org The goal is to influence intermolecular interactions between dyes when they are placed in close proximity within a DNA assembly. acs.org

The hydrophobicity of these derivatives has been evaluated both computationally and experimentally. researchgate.net Density Functional Theory (DFT) calculations have been used to predict the Gibbs free energy of solvation (ΔGsolv), while reverse-phase high-performance liquid chromatography (HPLC) provides an experimental measure of relative hydrophobicity based on elution time. researchgate.netmdpi.com The calculated partition coefficient (log P) and water solubility (log S₀) values suggest an order of increasing hydrophobicity as follows: Peg < Cl << tBu << hex. researchgate.net This trend is in close agreement with HPLC data, where the concentration of organic solvent required to elute the dye-labeled DNA from a C18 column reflects the hydrophobicity of the incorporated dye. researchgate.net

Table 2: Substituent Effects on Cyanine5 Derivative Properties

| Substituent (R) | Predicted log P* | Predicted log S₀ (mol/L)* | HPLC Elution (% Methanol)** | General Character | Source(s) |

|---|---|---|---|---|---|

| Peg | 2.59 | -3.52 | 41.5% | Hydrophilic/Amphiphilic | researchgate.net |

| Cl | 3.54 | -5.20 | 40.5% | Electron-withdrawing | researchgate.net |

| tBu | 5.86 | -6.66 | 45.4% | Hydrophobic, Bulky | researchgate.net |

| Hex | 7.00 | -7.50 | 47.7% | Hydrophobic, Flexible | researchgate.net |

\Calculated values for parent dyes. researchgate.net* *Average methanol (B129727) concentration required to elute dye-labeled DNA from a reverse-phase column. researchgate.net*

A primary motivation for creating substituted Cy5 derivatives is to control and enhance exciton (B1674681) delocalization in dye aggregates templated by DNA nanostructures. acs.orgresearchgate.netacs.org When cyanine (B1664457) dyes are held in close, ordered proximity by a DNA scaffold, their transition dipoles can couple, leading to the formation of delocalized molecular excitons, a phenomenon characterized by changes in the absorption spectrum, such as Davydov splitting. nsf.gov

By tuning the hydrophobicity and steric properties of the dyes via substitution, researchers can influence the packing density and geometry of the dyes within the DNA construct, thereby controlling the strength of the excitonic coupling. acs.orgmdpi.com For instance, replacing natural nucleotides with bridged nucleotides in the DNA scaffold has been shown to increase the coupling strength and promote more face-to-face (H-like) stacking of the dyes. nih.gov DNA nanostructures, such as four-arm Holliday junctions, provide a versatile template for organizing dye heterodimers, allowing for precise control over inter-dye orientation and distance. rsc.orgrsc.org Studies on such heterodimers, combining different Cy5 derivatives, have shown that specific pairings can lead to synergistic exciton delocalization, with coupling strengths exceeding those of the corresponding homodimers. rsc.orgnih.gov This rational engineering of excitonic systems is a key step toward developing light-harvesting devices and platforms for quantum information processing. researchgate.netnsf.gov

Development of Novel Asymmetric Cyanine5 Dyes

Beyond symmetric substitutions, the development of asymmetric Cyanine5 dyes represents another important frontier. middlebury.edunih.gov The conventional synthesis involves the condensation of two different indolenine precursors with a polyene-chain linker. nih.govlookchem.com A modular approach has been developed where sensitive functional groups are introduced in the final step to avoid degradation under the harsh conditions required for N-alkylation. nih.gov

These novel asymmetric dyes are often designed to improve properties like water solubility and photostability, which are critical for biological labeling and imaging. middlebury.edulookchem.com For example, several water-soluble asymmetric pentamethine cyanine dyes have been synthesized with absorption and emission maxima in the 647–665 nm range. middlebury.eduresearchgate.net These dyes exhibit higher fluorescence quantum yields in water (around 0.1) compared to more hydrophobic cyanine dyes. middlebury.eduresearchgate.net Furthermore, incorporating N-benzyl and N-sulfo groups has been shown to confer greater photostability in aqueous solutions compared to dyes with N-carboxypentyl groups. middlebury.edulookchem.com The enhanced properties of these asymmetric dyes improve their utility for high-sensitivity detection in applications like protein analysis via HPLC. middlebury.edulookchem.com

Table 3: Photophysical Properties of Selected Novel Asymmetric Cyanine5 Dyes

| Dye | Solvent | λex (nm) | λem (nm) | Quantum Yield (Φ) | Source(s) |

|---|---|---|---|---|---|

| Dye 5a | Water | 647 | 665 | ~0.1 | middlebury.edu |

| Asymmetric Cy5 | Water | 657 | 671 | 0.24 | ciac.jl.cn |

| Sulfo-Cy5 Acid | PBS (pH 7.4) | 646 | 661 | - | researchgate.net |

Fabrication of Heterobifunctional Fluorescent Dyes for Biomolecular Interaction Studies

The study of complex biological systems and molecular interactions necessitates sophisticated tools, among which heterobifunctional fluorescent dyes have emerged as critical assets. acs.orgresearchgate.net These dyes act as molecular linkers, equipped with two distinct reactive functionalities that allow for the specific and controlled conjugation to different biomolecules. d-nb.info This dual reactivity enables their use as cross-linking systems, tags, and probes to investigate and quantify protein functions and interactions within cellular networks. researchgate.netresearchgate.net

A significant challenge in the synthesis of such complex molecules is the preservation of sensitive functional groups, which are often susceptible to degradation under the harsh conditions required for conventional cyanine dye preparation, such as high temperatures for N-alkylation. acs.orgresearchgate.net To circumvent this, a modular synthetic approach for heterobifunctional cyanine 5 (Cy5) dyes has been developed. acs.orgresearchgate.net This strategy defers the introduction of delicate functional groups to the final step of the synthesis, thereby preventing their decomposition. researchgate.net

Table 1: Overview of Modular Synthesis for Heterobifunctional Cy5 Dyes

| Synthesis Stage | Description | Key Advantages |

| Precursor Synthesis | Starts with a commercially available indolenine derivative to form a key intermediate (e.g., carboxy-indolium precursor). acs.org | Readily available starting materials. |

| Cyanine 5 Core Formation | Stepwise condensation to form the asymmetric cyanine dye core. Reaction monitoring by HPLC-MS is crucial at this stage. acs.org | Controlled formation of the core dye structure. |

| Late-Stage Functionalization | Delicate or reactive functional groups (e.g., for click chemistry, protein tags) are introduced in the final step of the synthesis. acs.orgresearchgate.net | Prevents degradation of sensitive functionalities, allows for diversification. |

| Purification | Purification via chromatography is deferred until the last step, simplifying the overall workflow. researchgate.net | Efficient purification of the final, fully functionalized product. |

Generation of Covalent Heterodimers (e.g., Cy3-Cy5) for Photoswitching Applications

This compound is a key reagent in the synthesis of advanced fluorescent probes for super-resolution microscopy. One of its most notable applications is in the generation of covalent Cy3-Cy5 heterodimers, which function as discrete molecular photoswitches. nih.govacs.org These photoswitches are instrumental for techniques like stochastic optical reconstruction microscopy (STORM), which overcomes the diffraction limit of light to achieve nanometer-scale resolution. nih.govnih.govepfl.ch

The synthesis of these heterodimers is achieved by coupling commercially available, reactive cyanine dyes. acs.orgnih.gov Specifically, the hydrazide functional group of this compound is reacted with the N-hydroxysuccinimidyl (NHS) ester of a Cy3 dye (Cy3-NHS ester). acs.orgnih.govresearchgate.net This coupling reaction is typically performed in a solvent mixture like DMSO/triethylamine at a moderately elevated temperature (e.g., 50 °C) to yield the Cy3-Cy5 dimer. acs.orgnih.govresearchgate.net The resulting heterodimer can be readily purified using standard column chromatography techniques. acs.orgnih.gov By using a Cy3 derivative with two NHS esters (Cy3-bis(NHS ester)), an amine-reactive heterodimer can be produced, allowing for subsequent conjugation to proteins. acs.orgnih.gov

The operational principle of the Cy3-Cy5 photoswitch is based on the interaction between the two covalently linked fluorophores. nih.govacs.org The system is designed so that the Cy5 fluorophore (the reporter) can be switched between a fluorescent 'on' state and a metastable, non-fluorescent 'dark' state. nih.govacs.orgnih.gov Photoexcitation of Cy5 with a red laser results in fluorescence emission or, with a lower probability, its transition to the dark state. nih.govacs.org The crucial role of the Cy3 fluorophore (the activator) is to facilitate the recovery of Cy5 from this dark state back to its emissive form. nih.govacs.org This reactivation is achieved by applying a very low intensity of excitation light at a wavelength corresponding to Cy3's absorption. nih.gov

The development of these covalent heterodimers represents a significant advance over earlier methods that relied on the probabilistic, non-covalent proximity of Cy3 and Cy5, for instance by using complementary DNA strands or antibodies to bring them together. nih.govnih.gov The direct covalent linkage ensures a reliable 1:1 pairing of the activator and reporter, eliminating uncertainty and improving the efficiency and reliability of the photoswitching process required for super-resolution imaging. nih.govnih.gov

Table 2: Synthesis and Properties of Covalent Cy3-Cy5 Heterodimers

| Parameter | Description | Reference |

| Reactants | Cy5-hydrazide and Cy3-NHS ester (or Cy3-bis(NHS ester) for an amine-reactive product). | acs.orgnih.govresearchgate.net |

| Reaction Conditions | Coupled in DMSO/triethylamine at 50 °C. | acs.orgnih.govresearchgate.net |

| Purification | Column chromatography. | acs.orgnih.gov |

| Yields | Reported yields are approximately 76% for the unreactive dimer and 24% for the amine-reactive version. | acs.orgnih.govresearchgate.net |

| Photoswitching Mechanism | Off-switching: Excitation of Cy5 places it in a long-lived dark state. On-switching: Low-intensity excitation of Cy3 reactivates Cy5 to a fluorescent state. | nih.govacs.orgnih.gov |

| Application | Single-molecule localization-based super-resolution imaging (e.g., STORM). | nih.govnih.gov |

Bioconjugation Mechanisms and Targeted Labeling Methodologies

Fundamental Principles of Hydrazone Linkage Formation with Cyanine5 Hydrazide

The core of this compound's reactivity is the formation of a hydrazone linkage with carbonyl-containing molecules. lumiprobe.comapexbt.com This reaction is a condensation reaction where the nucleophilic nitrogen of the hydrazide group attacks the electrophilic carbon of an aldehyde or ketone. The subsequent elimination of a water molecule results in a stable carbon-nitrogen double bond, known as a hydrazone.

This reaction is generally efficient and can proceed under mild, aqueous conditions, which is crucial for maintaining the integrity of biological samples. antibodies.comglpbio.comgoogle.com The formation of the hydrazone bond is typically favored under slightly acidic conditions (pH 4.7-5.5), which helps to catalyze the reaction. google.comthermofisher.com

Reaction Kinetics and Specificity with Aldehyde and Ketone Moieties in Biological Systems

This compound exhibits high specificity for aldehyde and ketone groups, which are not abundantly present in most native biomolecules, thereby reducing non-specific labeling. lumiprobe.comlumiprobe.com However, these functional groups can be introduced into biomolecules either through natural processes like oxidative stress or can be intentionally generated through chemical or enzymatic methods. lumiprobe.comantibodies.com

The reaction between hydrazides and carbonyls is known to be relatively fast and results in a stable hydrazone product. lumiprobe.com While the reaction can occur at physiological pH, it is often accelerated under mildly acidic conditions. google.comnih.gov The kinetics of the reaction can be influenced by several factors, including pH, temperature, and the concentration of reactants. In some cellular environments, the reaction rates of hydrazide-containing reagents with aldehydes and ketones have been observed to increase significantly compared to reactions at physiological pH in vitro. nih.gov The reaction is considered nearly quantitative, meaning it proceeds to a high degree of completion. antibodies.comglpbio.com

Advanced Strategies for Biomolecule Conjugation

The specific reactivity of this compound towards aldehydes and ketones has been exploited in several advanced strategies for labeling and analyzing biomolecules, particularly proteins.

Protein Labeling and Analysis

Oxidative stress in cells can lead to the formation of carbonyl groups on proteins, a process known as protein carbonylation. lumiprobe.comantibodies.comlumiprobe.com These protein carbonyls serve as a key biomarker for oxidative damage. researchgate.netirb.hr this compound can be used to specifically label these carbonylated proteins, allowing for their detection and quantification. antibodies.comglpbio.com This method provides a fluorescent readout for the extent of protein oxidation and has been used in techniques like 2D-gel electrophoresis to identify specific proteins that have been oxidatively damaged. researchgate.netcnjournals.comresearchgate.net The use of fluorescent hydrazides like Cy5 hydrazide offers an advantage over traditional methods that require Western blotting and immunodetection, as it can shorten the procedure and increase accuracy. nih.govresearchgate.net

Table 1: Comparison of Methods for Detecting Protein Carbonylation

| Method | Principle | Reporter | Detection | Advantages |

| DNPH Derivatization | Reaction of carbonyls with 2,4-dinitrophenylhydrazine (B122626) (DNPH). | Dinitrophenyl (DNP) moiety | Anti-DNP antibody (Western Blot) | Established method |

| Fluorescent Hydrazide Labeling | Reaction of carbonyls with a fluorescent hydrazide. | Fluorophore (e.g., Cyanine5) | Fluorescence imaging/measurement | Direct detection, no antibody needed, potential for multiplexing. researchgate.netcnjournals.com |

Glycoproteins, which are proteins with attached carbohydrate chains (glycans), can be specifically labeled with this compound. lumiprobe.comapexbt.com This is achieved by first treating the glycoprotein (B1211001) with a mild oxidizing agent, such as sodium periodate (B1199274) (NaIO₄). thermofisher.comantibodies.com Periodate selectively cleaves the bonds between adjacent carbon atoms that have hydroxyl groups (cis-diols), which are common in sugar residues, and oxidizes them to form aldehyde groups. lumiprobe.comresearchgate.net

This process is particularly useful for labeling antibodies, as their glycosylation sites are often located in the Fc region, away from the antigen-binding sites. lumiprobe.comapexbt.comantibodies.com This ensures that the labeling process does not interfere with the antibody's function. thermofisher.com The newly generated aldehydes can then readily react with this compound to form a stable fluorescent conjugate. antibodies.com

Table 2: Steps for Labeling Glycoproteins with this compound

| Step | Procedure | Purpose | Key Reagents |

| 1. Oxidation | Incubation with sodium periodate. | To generate aldehyde groups on the sugar moieties of the glycoprotein. thermofisher.com | Sodium periodate (NaIO₄) |

| 2. Purification | Removal of excess periodate. | To prevent interference with the subsequent labeling reaction. | Dialysis or size-exclusion chromatography |

| 3. Labeling | Incubation with this compound. | To form a stable hydrazone bond between the dye and the aldehyde-containing glycoprotein. antibodies.com | This compound |

| 4. Purification | Removal of unbound dye. | To ensure that the measured fluorescence is only from the labeled glycoprotein. | Dialysis or size-exclusion chromatography |

Recent advancements in bioconjugation have explored reversible linkages, such as those formed by iminoboronate chemistry. nih.govrsc.org This chemistry involves the reaction of a 2-formylphenylboronic acid (2-FPBA) with an amine, hydrazide, or alkoxyamine. chemrxiv.orgnih.gov The resulting iminoboronate linkage is dynamic, meaning it can form and break, allowing for the exchange of components. chemrxiv.org

In the context of protein labeling, a probe can be constructed with an iminoboronate linkage. nih.gov Studies have shown that the stability of this linkage is crucial for efficient protein labeling. nih.govrsc.org The linkage needs to be stable enough to allow the probe to find and bind to its target protein but also labile enough to be exchanged with a reporter molecule, such as a fluorophore, for detection. nih.govrsc.org

Research has indicated that acyl hydrazides are suitable for creating iminoboronate probes because they provide a good balance of stability and reversibility. nih.govrsc.org In some systems, the iminoboronate linkage can be formed in situ within a complex mixture of proteins. nih.gov This allows for a modular approach where a ligand functionalized with a hydrazide can be combined with a reactive group containing a 2-formylphenylboronic acid to create a probe that targets a specific protein. Subsequently, the ligand can be exchanged with a reporter molecule containing an α-amino hydrazide for visualization. nih.gov The efficiency of this exchange is influenced by the nature of the exchange molecule. nih.gov

Nucleic Acid Labeling Techniques

This compound facilitates the fluorescent labeling of various RNA molecules, enabling detailed studies of their structure, function, and localization.

A common and effective method for labeling the 3'-end of RNA molecules involves periodate oxidation. oup.comnih.gov This chemical process specifically targets the 2',3'-diol of the terminal ribose sugar in an RNA strand. Treatment with sodium periodate (NaIO₄) oxidizes this diol, cleaving the bond between the 2' and 3' carbons and creating two aldehyde groups. nih.govnih.gov These newly formed aldehydes can then react with this compound, resulting in the covalent attachment of the fluorescent dye to the 3'-terminus of the RNA molecule. oup.comnih.gov This technique has been successfully used to label non-coding RNAs, allowing for the investigation of their conformational dynamics and interactions using methods like Förster Resonance Energy Transfer (FRET). oup.com The labeling process is often validated through techniques such as denaturing polyacrylamide gel electrophoresis (PAGE) to confirm the integrity and successful labeling of the RNA. oup.com

Recent discoveries have identified a new class of biomolecules called glycoRNAs, which are RNA molecules modified with glycans. This compound has been instrumental in the detection and visualization of these molecules, particularly sialoglycoRNAs, on the surface of living cells. researchgate.netresearcher.lifenih.gov The methodology, termed periodate oxidation and aldehyde ligation (pAL), involves the mild oxidation of sialic acid residues on cell surface glycoRNAs with sodium periodate to generate aldehyde groups. researchgate.netarraystar.com These aldehydes are then specifically targeted and labeled by this compound. researchgate.netarraystar.com This approach allows for the detection of the total cell surface sialoglycoRNA pool and has revealed cell-type-specific variations in glycoRNA abundance. researchgate.netresearcher.lifenih.gov This labeling strategy is a key component in understanding the biological functions of glycoRNAs, which are emerging as important players in cellular processes like epithelial barrier function and viral infections. researchgate.netnih.gov

This compound is used for the site-specific labeling of oligonucleotides, which are short, synthetic strands of nucleic acids. apexbt.comlumiprobe.com Oligonucleotides can be synthesized with specific modifications, such as an aldehyde group at a desired position. This allows for the precise attachment of this compound at that location. lumiprobe.com Another strategy involves the enzymatic or chemical modification of the oligonucleotide to introduce a reactive site. For instance, periodate oxidation can be used to create an aldehyde at the 3'-end, as previously described. oup.comnih.gov For internal labeling, modified nucleotides containing reactive groups can be incorporated during synthesis. These methods are crucial for creating fluorescent probes used in a wide range of molecular biology applications, including FRET studies to investigate the structure and dynamics of nucleic acids and their complexes. oup.comoup.com

This compound is employed in the derivatization of transfer RNAs (tRNAs) to study their role in protein synthesis. A specific method targets the dihydrouridine (D) residues present in the D-loop of many tRNAs. nih.govoup.com The process involves the reductive cleavage of the dihydrouridine ring, which can then be replaced by a hydrazide-linked fluorophore like Cy5. nih.govresearchgate.net Optimized procedures have been developed to achieve high labeling stoichiometry while preserving the functionality of the tRNA. nih.gov These fluorescently labeled tRNAs have been shown to be active in various stages of protein synthesis, including forming initiation complexes, binding to the ribosome, and participating in translocation and polypeptide synthesis. nih.govbiorxiv.org The use of Cy5-labeled tRNAs in FRET experiments has provided significant insights into the dynamic movements of tRNA molecules within the ribosome during translation. nih.gov

Specific Labeling of Saccharides and Glycans at Reducing Ends

The hydrazide group of this compound reacts efficiently with the aldehyde group present at the reducing end of saccharides and glycans, forming a stable hydrazone linkage. apexbt.comfishersci.com This reaction is highly specific and can be performed under mild conditions. axispharm.com For more complex glycans, such as those found on glycoproteins, a preliminary oxidation step is often required. Mild oxidation with sodium periodate can generate aldehyde groups within the glycan structure, particularly on sialic acid residues, which can then be labeled with this compound. lumiprobe.comresearchgate.net This method is widely used for labeling glycoproteins, such as antibodies, without significantly affecting their biological activity. apexbt.comlumiprobe.com

Optimization of Bioconjugation Reaction Parameters

The efficiency and specificity of labeling with this compound depend on several reaction parameters. Optimizing these conditions is crucial for achieving high yields of well-defined bioconjugates.

Key parameters that are often optimized include:

pH: The formation of hydrazone bonds is pH-dependent. Mildly acidic conditions are often favored to facilitate the reaction. axispharm.com However, the optimal pH can vary depending on the specific biomolecule being labeled and its stability. For instance, in tRNA labeling, a pH of 3.7 was found to be optimal for dye incorporation. nih.gov

Reagent Concentration: The concentration of both the biomolecule and the this compound dye can influence the labeling efficiency. Increasing the dye concentration can lead to a higher degree of labeling. nih.gov

Reaction Time and Temperature: The incubation time and temperature of the reaction are also critical. For example, labeling of tRNA has been optimized at specific temperatures and for set durations, such as 2 hours, to maximize dye incorporation. nih.gov Overnight incubations at 4°C are also common, particularly for periodate-oxidized RNA. nih.gov

Solvent: Due to the low aqueous solubility of some cyanine (B1664457) dyes, an organic co-solvent like DMSO or DMF is often necessary to dissolve the dye before adding it to the aqueous buffer solution containing the biomolecule. apexbt.comapexbt.com

The following table summarizes optimized conditions for specific this compound labeling reactions found in research literature:

| Application | Biomolecule | Key Reaction Conditions | Reference |

| 3'-End RNA Labeling | btuB Riboswitch | Cy3-hydrazide in 0.5 M TEAA (pH 7), formamide, and DMSO; overnight at 25°C. | oup.com |

| tRNA Labeling | Yeast tRNAPhe | 40 mM Cy3 hydrazide at pH 3.7 for 2 hours. | nih.gov |

| Glycoprotein Labeling | General | Periodate oxidation followed by reaction with Cy5 hydrazide. | lumiprobe.comlumiprobe.com |

Table 1. Examples of Optimized Reaction Conditions for this compound Bioconjugation.

Careful optimization of these parameters ensures efficient and specific labeling, which is essential for the reliability and accuracy of subsequent downstream applications and analyses. acs.orgnih.gov

Influence of pH and Catalytic Agents on Hydrazone Formation Efficiency

The formation of a hydrazone bond between this compound and a carbonyl group is a pH-dependent reaction. numberanalytics.com Generally, the reaction proceeds optimally under mildly acidic conditions, typically within a pH range of 5 to 7. thermofisher.com Research indicates that a pH of around 4.5 is often advantageous for hydrazone formation. nih.govjournal-imab-bg.org However, the reaction rate slows considerably at neutral pH, which presents a challenge for biological applications that require physiological conditions. nih.govjournal-imab-bg.org

To overcome the slow reaction kinetics at neutral pH, various catalytic agents have been explored. Aniline (B41778) and its derivatives have been shown to catalyze hydrazone formation. nih.gov For instance, one study highlighted the use of p-methoxyaniline as a catalyst, which was prepared in an aqueous solution and acidified to a pH of 4.0-4.2. journal-imab-bg.org The catalytic effect of aniline can be significant, with one report noting a 40-fold increase in reaction rates at neutral pH and a 400-fold increase at pH 4.5 when using a high concentration of aniline. nih.gov

More recently, bifunctional buffer compounds that both control pH and catalyze the reaction have been developed. rsc.org These "Amine Buffer/Catalysts" (ABCs) can dramatically enhance the rate of hydrazone formation at neutral pH. rsc.org Studies have shown that the reaction rates are generally higher below neutral pH, with a maximum rate observed around pH 5.5 in most cases, including when using a standard phosphate (B84403) buffer. rsc.org

The table below summarizes the effect of pH on the radiochemical yield (RCY) of a hydrazone formation reaction involving an [18F]FDG molecule, illustrating the optimal pH range. journal-imab-bg.org

| pH | Radiochemical Yield (RCY) (%) |

| 3.3 | 15.4 |

| 4.2 | 20.3 |

| 5.2 | 14.2 |

| 7.3 | 12.4 |

This interactive table is based on data from a study on the modification of [18F]FDG through hydrazone bond formation. journal-imab-bg.org

Evaluation of Conjugate Stability under Various Biological Conditions

The stability of the resulting hydrazone bond is a critical factor in the application of this compound bioconjugates. Hydrazone linkages are known to be reversible under acidic conditions. axispharm.com This pH-sensitive nature can be exploited in applications like controlled drug delivery systems, where the conjugate remains stable in the bloodstream (pH ~7.4) but releases its cargo in the more acidic environment of tumor tissues or lysosomes (pH 5.0-6.0). papyrusbio.com

The stability of the hydrazone bond is influenced by its chemical structure. Hydrazones formed from ketones tend to be more stable than those formed from aldehydes. papyrusbio.com Furthermore, hydrazones derived from aromatic aldehydes exhibit greater stability against acidic hydrolysis compared to those from aliphatic aldehydes. acs.org The hydrolysis process involves the protonation of the imine nitrogen, followed by a nucleophilic attack by water. papyrusbio.comacs.org

Compared to other linkages used in bioconjugation, hydrazone bonds are generally less stable than oxime bonds. axispharm.com Studies have shown that the rate constants for oxime hydrolysis can be nearly 1000 times lower than those for simple hydrazones. nih.gov Despite this, the hydrazone bond is considered sufficiently stable for many protein-labeling applications. thermofisher.com If enhanced stability is required, the hydrazone bond can be reduced to a more stable secondary amine bond using a reducing agent like sodium cyanoborohydride. thermofisher.com

The table below provides a general comparison of the stability of different chemical linkages under various conditions.

| Linkage Type | Stability at Neutral pH | Stability in Acidic Conditions | Reversibility |

| Hydrazone | Stable. axispharm.compapyrusbio.com | Labile, undergoes hydrolysis. axispharm.compapyrusbio.com | Reversible under acidic conditions. axispharm.com |

| Oxime | Very Stable. axispharm.com | More stable than hydrazones. axispharm.com | Generally considered very stable. axispharm.com |

| Amide | Very Stable. thermofisher.com | Generally Stable | Generally considered non-reversible. |

This interactive table provides a qualitative comparison of bond stability based on general chemical principles and findings in the literature.

Role of Organic Co-solvents in Enhancing Labeling Efficiency in Aqueous Buffers

Non-sulfonated cyanine dyes, including this compound, generally exhibit low solubility in water. glpbio.comnanopaprika.eu To achieve efficient labeling of biomolecules in aqueous buffers, the use of organic co-solvents is often necessary. apexbt.comglpbio.comnanopaprika.eu Common co-solvents include dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), typically used at concentrations ranging from 5% to 20%. glpbio.comnanopaprika.eu The standard procedure involves dissolving the cyanine dye in the organic solvent first, and then adding this solution to the biomolecule solution in an appropriate aqueous buffer. glpbio.comnanopaprika.euglpbio.com

The presence of an organic co-solvent can influence the reaction rate. While large quantities of organic co-solvents can sometimes be detrimental to the reaction by disrupting hydrogen bonding interactions with water, small to moderate amounts can increase the reaction rate. acs.org For some reactions, the addition of up to 5% DMSO has been explored to increase conjugation yield. researchgate.net In one study on strain-promoted azide-alkyne cycloaddition, it was found that while the reaction was tolerant to buffer conditions, it was impacted by organic co-solvents. acs.org Specifically, 40% ethanol (B145695) or DMSO slightly increased the reaction rate, with DMSO showing rate constants comparable to or higher than in water at all tested ratios up to 60%. acs.org

However, the choice and concentration of the co-solvent must be carefully considered, as excessive amounts can lead to the precipitation of the biomolecule, such as proteins. researchgate.net For instance, in one case, a specific antibody precipitated when more than 10% DMSO was added. researchgate.net The use of co-solvents is particularly important when one of the reaction partners is a water-insoluble solid, as the co-solvent can help to dissolve the solute and make it accessible for the reaction. rsc.org

The table below indicates the recommended co-solvent volumes for different non-sulfonated cyanine dyes.

| Cyanine Dye | Recommended Co-solvent Volume (%) |

| Cy3 | 10 |

| Cy5 | 10 |

| Cy7 | 10 |

| .5 counterparts (e.g., Cy5.5) | 15 |

This interactive table is based on recommendations for using non-sulfonated cyanine dyes in biomolecular labeling. glpbio.com

Applications in Advanced Biological Assays and High Resolution Imaging

Fluorescent Detection Methodologies in Proteomics and Cell Biology

The detection of protein carbonylation, a marker of oxidative stress, is a critical aspect of proteomics and cell biology research. Cyanine5 hydrazide provides a robust method for the fluorescent labeling and subsequent analysis of these modifications.

Quantitative Analysis of Protein Carbonylation using Fluorescent Hydrazides

This compound is employed for the quantitative analysis of protein carbonylation through techniques such as 2D-Gel Electrophoresis and fluorescence microscopy. This fluorescent hydrazide reacts specifically with carbonyl groups present on oxidized proteins, allowing for their direct visualization and quantification without the need for antibody-based detection methods. nih.govnih.gov This approach offers a more streamlined and potentially more accurate workflow compared to traditional methods like dinitrophenylhydrazine (DNPH) derivatization followed by Western blotting. nih.gov

In 2D-gel electrophoresis, proteins from a sample are separated based on their isoelectric point and molecular weight. Following separation, the gel can be treated with this compound, which will covalently bind to any carbonylated proteins. The fluorescence of the Cyanine5 dye can then be imaged, and the intensity of the fluorescent signal from each protein spot can be quantified to determine the level of carbonylation. This method has been effectively used to detect protein carbonylation in various samples, including those subjected to metal-catalyzed oxidation in vitro and in yeast cells to assess the impact of hydrogen peroxide and aging on protein oxidative damage. nih.gov

Fluorescence microscopy assays also benefit from the use of this compound to visualize protein carbonylation within cells and tissues. By labeling the carbonylated proteins with this fluorescent probe, researchers can observe the subcellular localization of oxidative damage and quantify the extent of this damage on a per-cell basis.

| Technique | Application of this compound | Information Obtained |

| 2D-Gel Electrophoresis | Post-separation staining of gels to label carbonylated proteins. | Quantitative analysis of the carbonylation levels of individual proteins. |

| Fluorescence Microscopy | In situ labeling of carbonylated proteins in fixed cells or tissues. | Subcellular localization and quantification of protein oxidative damage. |

Development of Multiplexing Analyses in Protein Samples

A significant advantage of using fluorescent hydrazides like this compound is the potential for multiplexing, allowing for the simultaneous analysis of multiple samples. nih.gov In the context of 2D-gel electrophoresis, this is often achieved through a technique called 2D-Difference Gel Electrophoresis (2D-DIGE). scispace.comnih.govnptel.ac.in

In a typical 2D-DIGE experiment, different protein samples (e.g., control vs. treated) are labeled with spectrally distinct fluorescent hydrazides, such as Cy3 hydrazide and this compound. nih.govscispace.com These labeled samples are then mixed and run on the same 2D gel. nih.govnih.gov By imaging the gel at the specific excitation and emission wavelengths for each dye, the protein profiles of the different samples can be visualized and compared directly within the same gel. nih.govnptel.ac.in This co-separation minimizes gel-to-gel variability, which is a common issue in traditional 2D-gel analysis, thereby increasing the accuracy and reliability of quantitative comparisons. nih.govnptel.ac.inufpel.edu.br The use of a third fluorescent dye, such as Cy2, can also be incorporated to label a pooled internal standard from all samples, further enhancing the accuracy of quantification. nih.govnptel.ac.in

| Dye Combination | Application | Advantage |

| Cy3 hydrazide and this compound | Labeling of two different protein samples for 2D-DIGE analysis. nih.gov | Direct comparison of protein carbonylation levels between samples on a single gel, reducing variability. nih.govnih.gov |

Nucleic Acid Imaging and Dynamic Tracking

This compound and related cyanine (B1664457) dyes are also valuable for the labeling and visualization of nucleic acids, particularly RNA. This enables researchers to study the distribution, dynamics, and interactions of RNA molecules within cellular environments.

In-Gel Imaging Techniques for Visualizing Labeled RNA

Cyanine dyes, including Cy5, can be used to label RNA molecules for visualization in various in-gel imaging techniques. One common approach is to incorporate chemically modified nucleotides that are conjugated to the cyanine dye during RNA synthesis. Alternatively, post-synthesis labeling can be performed where the dye is attached to the RNA molecule.

Once labeled, the RNA can be separated by gel electrophoresis and visualized using a fluorescence scanner. This is a key component of techniques like fluorescent in situ hybridization (FISH) and northern hybridization, where the fluorescently labeled probes are used to detect specific RNA sequences within a complex mixture. The high brightness and photostability of cyanine dyes make them well-suited for these applications, providing sensitive detection of RNA bands within the gel.

Tracking RNA Distribution, Dynamics, and Interactions in Cellular Contexts

The ability to fluorescently label RNA with dyes like Cy5 is crucial for studying its behavior in living cells. nih.govumb.edurutgers.edu By introducing Cy5-labeled RNA into cells, researchers can track its movement and localization in real-time using fluorescence microscopy. nih.gov This provides valuable insights into fundamental cellular processes such as RNA transport from the nucleus to the cytoplasm, localization to specific subcellular compartments, and its role in gene expression regulation. umb.edu

These live-cell imaging approaches offer a significant advantage over fixed-cell methods by providing a dynamic view of RNA behavior. nih.govumb.edu The development of advanced imaging techniques has even made it possible to visualize and track single mRNA molecules in real time, revealing the intricate details of their intracellular journeys. nih.govumb.edu

Implementation in High-Resolution and Single-Molecule Imaging

The photophysical properties of Cyanine5 make it a suitable fluorophore for advanced imaging techniques that push the boundaries of optical resolution. One such technique is single-molecule high-resolution colocalization (SHREC). nih.gov

SHREC utilizes two spectrally distinct fluorophores, such as Cy3 and Cy5, to measure the distance between two labeled points on a macromolecule with a precision that surpasses the diffraction limit of light. nih.gov In this method, the two dyes are imaged separately, and their precise locations are determined. By registering the two images, the distance between the fluorophores can be calculated with nanometer-scale accuracy. nih.gov This technique has been successfully used to study the conformational changes of molecular motors like myosin V as it "walks" along an actin filament, providing direct observation of its hand-over-hand motion. nih.gov

| Technique | Fluorophores Used | Application | Resolution |

| Single-Molecule High-Resolution Colocalization (SHREC) | Cy3 and Cy5 | Measuring intramolecular distances in macromolecules. nih.gov | Better than 10-nm resolution. nih.gov |

Contributions to Super-Resolution Microscopy Techniques (e.g., STORM)

Stochastic Optical Reconstruction Microscopy (STORM) is a powerful super-resolution imaging technique that enables the visualization of cellular structures at resolutions far exceeding the diffraction limit of light. This is achieved through the sequential activation and precise localization of individual fluorescent molecules. The photoswitchable properties of the Cyanine5 dye are fundamental to its successful application in STORM. medchemexpress.comresearchgate.net

This compound has made a notable contribution to STORM through its use in the creation of activator-reporter dye pairs. In a significant study, a covalent heterodimer of Cy3 and Cy5 was synthesized by reacting a Cy3-NHS ester with this compound. nih.govrsc.orgjinpanbio.com This resulting Cy3-Cy5 molecule functions as a molecular photoswitch; the fluorescence of the Cy5 reporter dye can be controlled by the photoexcitation of the Cy3 activator dye. rsc.orgjinpanbio.com The covalent bond between the two dyes ensures a consistent 1:1 ratio and their close proximity, which is essential for efficient photoswitching. These heterodimers, synthesized using this compound, have been effectively used to obtain super-resolution images of the tubular stalk structures in living Caulobacter crescentus bacteria, with a reported resolution of about 30 nanometers. nih.gov

A typical experimental workflow for using this compound in STORM imaging involves the following steps:

Target Modification : The biological structure of interest, often a glycoprotein (B1211001), is treated with a mild oxidizing agent like sodium periodate (B1199274). This process converts the cis-diol groups within the sugar residues into aldehyde groups.

Labeling : The biomolecules, now featuring aldehyde groups, are incubated with this compound. The hydrazide group of the dye reacts with these aldehydes to form a stable covalent hydrazone bond, thereby tagging the target with the Cy5 fluorophore.

STORM Imaging : The labeled specimen is then imaged with a STORM microscope. A high-intensity laser is used to switch the majority of the Cy5 molecules into a non-fluorescent "dark" state. Concurrently, a lower-intensity activation laser is used to sparsely and stochastically reactivate a small subset of these Cy5 molecules back to a fluorescent state. By precisely localizing the center of the light emission from each individual blinking fluorophore over thousands of imaging frames, a composite super-resolution image is reconstructed.

| Parameter | Description | Reference |

| Technique | Stochastic Optical Reconstruction Microscopy (STORM) | nih.govrsc.org |

| Fluorophore | Cyanine5 (as part of a Cy3-Cy5 heterodimer synthesized from this compound) | nih.govrsc.orgjinpanbio.com |

| Application | Super-resolution imaging of bacterial cell structures | nih.gov |

| Achieved Resolution | ~30 nm | nih.gov |

Applications in Single-Molecule Fluorescence Microscopy (SMFM)

Single-Molecule Fluorescence Microscopy (SMFM) is a technique that enables the observation and tracking of individual fluorescent molecules. This approach provides detailed insights into molecular dynamics and interactions that are typically obscured in conventional ensemble measurements. The notable brightness and photostability of the Cyanine5 fluorophore make it highly suitable for such single-molecule investigations.

This compound has been employed to label specific biomolecules for study using SMFM. For example, transfer RNA (tRNA) has been labeled with Cy5-hydrazide to investigate its localization and interaction with ribosomes within neuronal compartments, utilizing super-resolution microscopy techniques that operate at the single-molecule level. utopbio.com The capability to attach a bright and stable fluorophore like Cy5 to a specific site on a biomolecule through the hydrazide linkage is crucial for monitoring the behavior of that individual molecule in a complex biological setting.

The general methodology for the use of this compound in SMFM includes:

Site-specific Labeling : The biomolecule of interest is selected or engineered to contain a carbonyl group (an aldehyde or ketone). This compound is then used to attach a single Cy5 fluorophore to this specific location.

Dilute Sample Preparation : The labeled biomolecules are typically immobilized on a surface at a very low density. This ensures that individual molecules are sufficiently separated to be resolved by the microscope.

Total Internal Reflection Fluorescence (TIRF) Microscopy : TIRF microscopy is frequently used in SMFM. This technique selectively excites fluorophores that are very close to the coverslip surface, which significantly reduces background fluorescence and enhances the signal-to-noise ratio for the detection of single molecules.

Data Analysis : The fluorescence intensity and spatial trajectory of individual molecules are recorded over time. This data provides valuable information about their conformational changes, binding kinetics, and diffusion patterns.

| Feature | Role of this compound | Reference |

| Specificity | The hydrazide group facilitates the targeted labeling of molecules that possess aldehyde or ketone functionalities. | utopbio.com |

| Sensitivity | The high quantum yield and large extinction coefficient of the Cy5 dye allow for the detection of single molecules. | |

| Application Example | Labeling of tRNA to study its localization and association with ribosomes at the single-molecule level. | utopbio.com |

Development of Chemosensors and Analyte-Responsive Probes

The design and synthesis of chemosensors for the detection of biologically and environmentally significant analytes represent a major area of chemical research. Fluorescent probes are particularly advantageous in this context due to their high sensitivity. While the direct application of this compound as a chemosensor is not widely reported, the chemical properties of both cyanine dyes and hydrazone derivatives suggest their potential for such uses, especially in the detection of cyanide.

Investigations into Cyanide Sensing Mechanisms utilizing Cyanine5 Dyes

Cyanide is a highly toxic anion, making the development of sensitive and selective detection methods a priority. A number of fluorescent chemosensors for cyanide have been created based on different recognition principles. Cyanine dyes are appealing fluorophores for these sensors because of their intense fluorescence in the near-infrared region, which is beneficial for biological sensing applications as it minimizes interference from cellular autofluorescence.

Various sensing mechanisms that utilize cyanine dyes for cyanide detection have been investigated. A prevalent strategy involves the nucleophilic addition of cyanide to the polymethine bridge of the cyanine dye. This chemical reaction disrupts the dye's π-conjugated system, which in turn alters its absorption and fluorescence characteristics, often leading to a "turn-off" or ratiometric fluorescent signal.

Although research specifically detailing the use of this compound as a cyanide sensor is limited, related hydrazone-based sensors have proven to be effective for cyanide detection. These sensors frequently operate through a mechanism in which the cyanide anion deprotonates the N-H proton of the hydrazone. This deprotonation event alters the intramolecular charge transfer (ICT) properties of the molecule, resulting in a "turn-on" fluorescence response. rsc.orgrsc.org

Given that this compound possesses a hydrazide group, it is conceivable that it could be integrated into a chemosensor designed for cyanide detection. This could potentially occur through a deprotonation mechanism or by serving as a recognition site within a more complex sensor design. However, additional research is necessary to confirm this potential and to elucidate the specific sensing mechanism.

| Sensor Class | General Sensing Mechanism for Cyanide | Potential Relevance of this compound |

| Cyanine Dyes | Nucleophilic addition of cyanide to the polymethine chain, which disrupts conjugation and modifies fluorescence. | The Cy5 core of this compound could potentially undergo such a reaction. |

| Hydrazone-based Sensors | Deprotonation of the hydrazone N-H proton by cyanide, leading to a "turn-on" fluorescence response due to altered ICT. rsc.orgrsc.org | The hydrazide moiety in this compound could potentially be utilized in a similar manner. |

Spectroscopic and Photophysical Characterization in Research Context

Advanced Spectroscopic Analysis of Cyanine5 Hydrazide Conjugates

The conjugation of this compound to biomolecules or other substrates significantly influences its spectroscopic profile. These changes provide insights into the local environment of the dye and can be engineered for specific applications.

When Cyanine5 is conjugated to a substrate, such as the protein streptavidin via a biotin (B1667282) linker, notable shifts in its spectral properties can occur. cambridge.org Research has demonstrated that such binding can induce a red-shift in both the absorption and emission spectra. cambridge.org The specific nature of the chemical linkage and the surrounding biomolecular structure can dramatically affect the dye's photophysics. cambridge.org For instance, the fluorescence of cyanine (B1664457) dyes covalently linked to DNA is known to be dependent on the attachment method, the DNA sequence, and its secondary structure. cambridge.org This sensitivity arises from interactions between the dye and its immediate environment, which alter the energy levels of its electronic states.

The intrinsic properties of Cyanine5, such as its quantum yield and Stokes shift, can be intentionally modulated through synthetic structural modifications to the dye itself. nih.govacs.org This approach is crucial for developing probes with optimized performance for specific experimental conditions.

Researchers have synthesized novel Cy5 analogues with various substituents at the 5,5'-positions of the indolenine rings to tune their hydrophobicity and electronic characteristics. nih.govacs.org Substituents explored include n-hexyloxy (hydrophobic, electron-donating), triethylene glycol monomethylether (PEG, hydrophilic, electron-donating), tert-butyl (hydrophobic, weakly electron-donating), and chloro (weakly electron-withdrawing). nih.govacs.orgacs.org These modifications are designed to systematically alter the absorption and emission maxima, Stokes shift, and fluorescence quantum yield. nih.govacs.org For example, adding chloro-substituents has been shown to increase the propensity of cyanine derivatives to aggregate, which can facilitate certain excitonic interactions. acs.orgacs.org

Another established strategy for improving photophysical properties is the addition of sulfonate groups. researchgate.net An increased number of sulfo groups can enhance water solubility, which in turn reduces the tendency for dye aggregation and fluorescence self-quenching in aqueous media, often leading to improved quantum yields and photostability. researchgate.net Computational studies using density functional theory (DFT) further clarify that electron-donating and electron-withdrawing substituents significantly impact the dye's solvation energy and dipole moments, providing a theoretical basis for how these structural changes fine-tune the resulting spectroscopic properties. nih.gov

Aggregation Behavior and its Spectroscopic Manifestations

Cyanine dyes, including Cy5, are well-known for their tendency to self-assemble into aggregates in solution, a phenomenon that profoundly alters their optical properties. researchgate.netrsc.org This behavior is driven by factors such as dye concentration, solvent, and ionic strength. researchgate.net

In aqueous solutions, Cyanine5 can exist in a monomer-dimer equilibrium. researchgate.net The formation of dimers is a key step that can precede the assembly of larger, higher-ordered aggregates. nih.gov This equilibrium is dynamic and can be shifted towards the aggregated state by increasing the dye concentration or changing the solution environment. researchgate.net For example, Cy5 has been observed to form non-fluorescent dimers when bound to proteins, which is identified by a characteristic blue-shift (hypsochromic shift) in its absorption spectrum. cambridge.org In the context of DNA scaffolds, Cy5 dyes can form dimers in the minor groove, and the aggregation can propagate through cooperative mechanisms. cambridge.org

The aggregation of cyanine dyes typically leads to the formation of two primary types of structures, H- and J-aggregates, each with a unique spectroscopic signature explained by molecular exciton (B1674681) theory. pradeepresearch.org

H-aggregates (hypsochromic aggregates) are characterized by a side-by-side or "stack of cards" arrangement of the dye molecules. This configuration results in an absorption band that is blue-shifted relative to the monomer. researchgate.netpradeepresearch.org H-aggregates are typically associated with very low fluorescence quantum yields or are essentially non-emissive. researchgate.netpradeepresearch.org Cy5 has a known propensity to form H-aggregates, particularly at high dye and salt concentrations. researchgate.net

J-aggregates (named after E.E. Jelley) feature a head-to-tail arrangement of dye molecules. pradeepresearch.org This leads to a bathochromic (red-shifted) absorption band, which is often very narrow and intense. rsc.orgpradeepresearch.org Unlike H-aggregates, J-aggregates can be highly fluorescent. researchgate.netpradeepresearch.org

The distinct optical properties of these aggregates allow for their formation and interconversion to be tracked spectroscopically. researchgate.net

| Aggregate Type | Absorption Shift | Emission Properties | Molecular Arrangement |

| Monomer | Reference | Standard Fluorescence | Isolated Molecules |

| H-Aggregate | Blue-Shifted (Hypsochromic) | Poor Emission / Quenched | Side-by-Side (Stacked) |

| J-Aggregate | Red-Shifted (Bathochromic) | Enhanced Fluorescence | Head-to-Tail |

The self-assembly of this compound is highly dependent on its surrounding medium. Both the solvent composition and the ionic strength of the solution are critical parameters that dictate the type and extent of aggregation. researchgate.net

The dye's solubility varies, with good solubility in polar organic solvents like DMF and DMSO but lower solubility in water, which can promote aggregation in aqueous buffers. broadpharm.comlumiprobe.comantibodies.com The presence and concentration of salts have a particularly strong influence. Increasing the ionic strength of an aqueous solution by adding a salt like NaCl is a common method to induce aggregation. researchgate.netrsc.org For Cy5, studies have shown that increasing salt concentration shifts the monomer-dimer equilibrium toward aggregated forms, favoring the formation of H-aggregates. researchgate.net At low salt concentrations, Cy5 may form J-like dimers, but these can transition to H-like aggregates as the salt concentration rises. nih.gov

The kinetics of aggregation are also affected by ionic strength. The rate of salt-induced J-aggregate formation increases with higher salt concentrations, and this effect is more pronounced with multivalent ions (e.g., trivalent ions are more effective than monovalent ions). nih.gov Furthermore, a study on a related thiacarbocyanine Cy5 dye demonstrated that different types of J-aggregates could be formed by carefully controlling the NaCl concentration, with extended mono-layered sheets forming at 10 mM NaCl and more stable tubular J-aggregates dominating at higher salt levels. rsc.org

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are indispensable tools for understanding the intricate relationship between the molecular structure of cyanine dyes and their photophysical properties. These approaches allow for the prediction and rationalization of experimental observations, guiding the design of new fluorescent probes with tailored characteristics. For Cyanine5 (Cy5) and its derivatives, such as this compound, computational chemistry provides deep insights into their electronic structure, spectroscopic behavior, and interactions in complex environments.

Density Functional Theory (DFT) Calculations for Predicting and Rationalizing Optical Properties

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become standard methods for investigating the electronic structure and optical properties of cyanine dyes. unito.it These calculations are crucial for predicting absorption and emission spectra, understanding the nature of electronic transitions, and rationalizing the effects of structural modifications and solvent environments.

Researchers have successfully employed DFT to optimize the ground-state geometries of Cy5 and its derivatives. researchgate.net Following optimization, TD-DFT calculations are performed to compute vertical singlet excitation energies, which correspond to the main absorption bands observed in UV-Vis spectroscopy. researchgate.net Studies have shown that by selecting appropriate exchange-correlation (XC) functionals and basis sets, TD-DFT can predict the maximum absorption wavelength of the Cy5 monomer with remarkable accuracy. For instance, a study using the B3LYP exchange-correlation functional with an IEF-PCM (water) solvent model predicted the absorption maximum to within 0.007 eV of the experimental value. acs.orgboisestate.edu

The choice of the XC functional is critical for obtaining accurate results. Investigations comparing various functionals have found that those without long-range or dispersion corrections, such as B3LYP, can accurately reproduce the absorption spectra of Cy5 monomers. boisestate.edu In contrast, functionals that include these corrections, like CAM-B3LYP and ωB97XD, tend to overestimate the peak absorption energy. boisestate.edu

DFT calculations also allow for the systematic analysis of substituent effects. For example, theoretical studies on Cy5 derivatives with halogen ions (Cy5-X, where X = F, Cl, Br, I) have shown that these substituents lower the vertical excitation energies, causing a red-shift in the maximum absorption wavelength compared to the parent Cy5. researchgate.net Furthermore, the influence of solvents can be modeled using approaches like the polarizable continuum model (PCM), which revealed that solvents can lower the excitation energy of Cy5, while for its halogenated derivatives, the excitation energies are higher in solvents than in the gas phase. researchgate.net

| XC-Functional | Approximation | Difference from Experimental λmax (eV) |

|---|---|---|

| B3LYP | Franck-Condon (FC) | 0.007 |

| B3LYP | Franck-Condon/Herzberg-Teller (FCHT) | 0.080 |

| CAM-B3LYP | Franck-Condon (FC) | 0.188 |

| CAM-B3LYP | Franck-Condon/Herzberg-Teller (FCHT) | 0.207 |

| ωB97XD | Franck-Condon (FC) | 0.215 |

| ωB97XD | Franck-Condon/Herzberg-Teller (FCHT) | 0.222 |

Table 1. Comparison of the accuracy of different exchange-correlation (XC) functionals in predicting the maximum absorption wavelength (λmax) of the Cy5 monomer, as calculated using Time-Dependent Density Functional Theory (TD-DFT) in an implicit water solvent. boisestate.edu The difference from the experimentally observed value is shown in electron volts (eV).

Frontier Molecular Orbital (FMO) Analysis of Cyanine5 Derivatives

Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding the electronic transitions and chemical reactivity of molecules. researchgate.net By analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can gain insights into the optical properties of Cyanine5 derivatives. The electronic transition responsible for the primary absorption band in cyanine dyes is predominantly a π-π* transition from the HOMO to the LUMO. researchgate.net

The energy difference between the HOMO and LUMO levels (the HOMO-LUMO gap) is directly related to the absorption and emission wavelengths of the dye. researchgate.net A smaller energy gap generally corresponds to a longer wavelength of absorption (a red-shift). DFT calculations are widely used to determine the energies and spatial distributions of these orbitals. nih.govacs.org

For Cy5 and its derivatives, the HOMO and LUMO are typically delocalized across the polymethine chain and the two indolenine rings, which is characteristic of the π-conjugated system. chinesechemsoc.org FMO analysis reveals how substituents on the indolenine rings or modifications to the polymethine chain can alter the orbital energies. Electron-donating or electron-withdrawing groups can raise or lower the HOMO and LUMO energy levels, thereby "tuning" the HOMO-LUMO gap and, consequently, the dye's color. acs.org For instance, the introduction of fluorine atoms into the aromatic ring of a heptamethine cyanine dye was shown to lower both the HOMO and LUMO levels, resulting in a wider bandgap. rsc.org The hydrazide moiety in this compound, being a functional group for conjugation, also influences these energy levels, which can be precisely modeled to predict its spectroscopic behavior.

| Cyanine Derivative | HOMO (eV) | LUMO (eV) | Calculated Energy Gap (eV) |

|---|---|---|---|

| IR-780 | -4.662 | -2.588 | 2.074 |

| IR-820 | -4.636 | -2.628 | 2.008 |

| IR-1048 | -4.305 | -2.735 | 1.570 |

| Cy-PA | -4.256 | -2.844 | 1.412 |

Table 2. Representative Frontier Molecular Orbital (FMO) energies and calculated HOMO-LUMO energy gaps for several heptamethine cyanine dyes, calculated using DFT (B3LYP/def2SVP). chinesechemsoc.org These values illustrate how structural changes affect the electronic properties that determine the absorption wavelength.

Computational Studies of Exciton Interactions and Delocalization Phenomena in Dye Aggregates

When Cyanine5 molecules are in close proximity, as in concentrated solutions or when tethered to scaffolds like DNA, they can form aggregates (dimers or larger assemblies). boisestate.edumdpi.com These aggregates exhibit unique optical properties that differ from the monomer due to intermolecular electronic interactions, a phenomenon known as exciton coupling. Computational studies are vital for understanding and predicting the behavior of these aggregates. acs.orgfigshare.com

The nature of the spectral shift upon aggregation depends on the relative orientation of the transition dipole moments of the interacting dye molecules. Side-by-side arrangements lead to "H-aggregates," which display a blue-shifted absorption spectrum relative to the monomer. Head-to-tail arrangements result in "J-aggregates," which show a sharp, red-shifted absorption band. boisestate.edu

Computational models based on the Frenkel exciton theory are used to describe these interactions. mdpi.com DFT calculations provide the necessary inputs for these models, such as the transition dipole moment and the ground and excited state properties of the monomer. mdpi.com By combining TD-DFT with models like the Kühn, Renger, and May (KRM) theory, researchers can predict the absorption and circular dichroism (CD) spectra of Cy5 dimers and determine the orientation of the dyes within the aggregate. acs.orgboisestate.edu

Recent studies have explored how substituents on the Cy5 core can influence aggregation and excitonic properties. Modifying the hydrophobicity of the dye can promote denser packing, while tuning the static dipole difference can enhance exciton-exciton interactions within the aggregates. mdpi.com This has significant implications for the development of light-harvesting devices and other excitonic systems where Cy5 dyes are assembled on DNA scaffolds to achieve strong exciton delocalization. acs.orgnih.gov

Analysis of Vibronic Coupling Effects in Absorption Spectra

The absorption spectra of cyanine dyes like Cy5 often exhibit a distinct fine structure, characterized by a main absorption peak (the 0-0 transition) and a higher-energy shoulder or secondary peak (the 0-1 transition). researchgate.netresearchgate.net This feature is not due to aggregation but is an intramolecular phenomenon arising from vibronic coupling—the interaction between the electronic transition and molecular vibrations. researchgate.net

Computational analysis has identified the key vibrational mode responsible for this progression as a symmetric C-C stretching motion along the polymethine chain in the electronically excited state. researchgate.netmdpi.com The change in the equilibrium geometry of the polymethine chain upon electronic excitation leads to the appearance of these vibronic sub-bands in the spectrum. researchgate.net

Challenges and Future Research Directions

Research into Enhancing Photostability for Prolonged Imaging and Detection

Photobleaching, the irreversible loss of fluorescence upon exposure to light, is a major limitation for all fluorescent dyes, including Cyanine5 hydrazide. google.com This phenomenon restricts the duration of imaging experiments and can affect the quantification of fluorescent signals. cambridge.org The triplet state of the dye is a key intermediate in the photochemical reactions that lead to photobleaching. cambridge.org

Current and future research to enhance photostability includes:

Use of Protective Agents: The addition of antifade reagents like Trolox and propyl gallate has been shown to significantly increase the photostability of Cy5. cambridge.org These agents can act as triplet state quenchers, reducing the likelihood of photobleaching.

Structural Modifications:

Fluorination: Introducing fluorine atoms into the cyanine (B1664457) structure can enhance photostability by reducing the dye's reactivity with oxygen. researchgate.net

Dendritic and Steric Hindrance Groups: Modifying cyanine dyes with bulky dendritic structures or rigid groups can physically hinder the conformational changes that lead to photobleaching. researchgate.net

Sulfonamide Substituents: Attaching sulfonamide groups to the aromatic rings of the cyanine dye has been shown to improve photostability. google.com

Optimizing the Chemical Environment: The removal of oxygen from the imaging medium can reduce photobleaching, although this can sometimes lead to fluorescence blinking. cambridge.org

| Approach | Mechanism | Example | Reference |

|---|---|---|---|

| Protective Agents | Quench triplet states and reduce photochemical reactions. | Trolox, propyl gallate | cambridge.org |

| Fluorination | Reduces reactivity with oxygen. | Polyfluorinated cyanine dyes | researchgate.net |

| Steric Hindrance | Physically restricts conformational changes. | Dendritic or bulky substituents | researchgate.net |

| Sulfonamide Groups | Electronic modification of the dye structure. | Aromatic sulfonamide derivatives | google.com |

Development of Next-Generation this compound-Based Probes with Improved Performance

The demand for more sensitive and robust detection methods drives the development of next-generation fluorescent probes. For this compound, this involves creating derivatives with superior properties.

Key areas of development include:

Brighter Dyes: Synthesizing new Cy5 analogues with higher fluorescence quantum yields is a primary goal. This can be achieved through structural modifications that reduce non-radiative decay pathways. researchgate.net

Increased Water Solubility and Photostability: As discussed previously, incorporating features like sulfonation and fluorination leads to probes that are easier to use and more resistant to photobleaching. researchgate.netresearchgate.net

Probes for Specific Applications: This includes the development of probes with tailored properties, such as those with internal copper-chelating motifs for enhanced signal intensity in certain applications. molecularcloud.org Another example is the creation of Cy5 phosphoramidite (B1245037) derivatives for incorporation into DNA, which is relevant for applications in nanotechnology and quantum computing. acs.orgnih.gov

Integration of this compound Methodologies with Emerging Technologies in Bioimaging and Diagnostics